Phthalonitrile
Overview
Description
Synthesis Analysis
Phthalonitriles are synthesized through the cyclotetramerization of already substituted phthalonitriles, which serves as a critical step in producing metallophthalocyanines. These compounds exhibit a range of biological and chemical activities, making them valuable in both industrial and biomedical applications (Dridi & Khiari, 2021).
Molecular Structure Analysis
The molecular structure of phthalonitriles allows for the formation of stable complexes with metals, leading to the creation of phthalocyanines. This structural property is key to their wide applicability in creating materials with enhanced thermal, mechanical, and chemical properties.
Chemical Reactions and Properties
Phthalonitriles undergo various chemical reactions, including polymerization and complexation with metals, to form phthalocyanines. These reactions are fundamental in developing materials with specific properties for targeted applications, such as improved durability and resistance to environmental factors.
Physical Properties Analysis
Phthalonitriles and their derivatives, particularly phthalocyanines, are known for their exceptional stability and robustness, making them suitable for high-temperature applications. The incorporation of ceramic fillers into phthalonitrile resins significantly enhances their thermal, mechanical, and UV shielding properties, extending their use in demanding environments like aerospace and military applications (Derradji, Wang, & Liu, 2016).
Scientific Research Applications
-
Electronics
- Summary of Application : Phthalonitrile resins have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, an abundant polyaromatic structure, high thermal stability, and mechanical properties .
- Methods of Application : The basic knowledge and manufacturing processes of phthalonitrile resins are summarized, followed by their advantages and challenges .
- Results or Outcomes : The research progress of phthalonitrile resins in electronic applications includes dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .
-
Chemical Synthesis
- Summary of Application : Phthalonitrile is used as an intermediate for chemical synthesis in the production of building blocks for colorants and coatings, life science, and agricultural chemicals .
- Methods of Application : It is also used as a precursor to phthalocyanine and other pigments, fluorescent brighteners, and photographic sensitizers .
- Results or Outcomes : The outcomes of these applications are the production of colorants, coatings, life science chemicals, agricultural chemicals, pigments, fluorescent brighteners, and photographic sensitizers .
-
High-Temperature Resins
- Summary of Application : High-temperature phthalonitrile resins have a wide range of applications, and understanding their curing mechanism is of great importance for academic research and engineering applications .
- Methods of Application : A density functional theory study on the curing mechanism of phthalonitrile resins promoted by aromatic amines using phthalonitrile and aniline as the model compounds .
- Results or Outcomes : The proposed curing reaction pathways are kinetically more favorable than the previously reported ones, which can account for the formation of triazine, polyisoindoline, and phthalocyanine and provide a molecular-level understanding of the curing reaction .
Safety And Hazards
Future Directions
Phthalonitrile resin has shown potential applications in the electronics field recently due to its unique properties . The boron element was incorporated into phthalonitrile resins to improve the processibility and thermal stability . This knowledge will have great impacts on the field and facilitate researchers to seek new functions and applications of phthalonitrile resins for electronic devices in the future .
properties
IUPAC Name |
benzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZYPMVTSDWCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-82-2 | |
Record name | 1,2-Benzenedicarbonitrile, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8029604 | |
Record name | 1,2-Benzenedicarbonitrile | |
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Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Hawley] Off-white or beige powder; [MSDSonline], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2-Benzenedicarbonitrile | |
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Boiling Point |
304.5 °C | |
Record name | PHTHALODINITRILE | |
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Flash Point |
162 °C | |
Record name | 1,2-Benzenedicarbonitrile | |
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Solubility |
Soluble in alcohol and ether, Soluble in acetone and benzene., In water, 395 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.06 | |
Record name | 1,2-BENZENEDICARBONITRILE | |
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Record name | PHTHALODINITRILE | |
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Density |
1.238 g/cu cm, 1.24 g/cm³ | |
Record name | 1,2-BENZENEDICARBONITRILE | |
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Record name | PHTHALODINITRILE | |
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Vapor Pressure |
0.00569 [mmHg], 0.05 millibar @ 20 °C (3.75X10-2 mm Hg), Vapor pressure, Pa at 20 °C: 4 | |
Record name | 1,2-Benzenedicarbonitrile | |
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Record name | 1,2-BENZENEDICARBONITRILE | |
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Mechanism of Action |
... systemic cyanide poisoning is suspected. | |
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Product Name |
Phthalonitrile | |
Color/Form |
NEEDLES FROM WATER OR PETROLEUM ETHER, Buff-colored crystals, Faint grayish yellow | |
CAS RN |
91-15-6 | |
Record name | Phthalonitrile | |
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Record name | 1,2-Benzenedicarbonitrile | |
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Record name | Phthalonitrile | |
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Record name | 1,2-Benzenedicarbonitrile | |
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Record name | 1,2-Benzenedicarbonitrile | |
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Record name | Phthalonitrile | |
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Record name | 1,2-BENZENEDICARBONITRILE | |
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Melting Point |
138 °C, 141 °C | |
Record name | 1,2-BENZENEDICARBONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
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Record name | PHTHALODINITRILE | |
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Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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